molecular formula C16H20N4O2S B5451516 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5451516
M. Wt: 332.4 g/mol
InChI Key: GYRJAGZNHUUCQS-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety linked to a thiazole ring. The unique structure of this compound makes it a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyaniline with ethylene glycol to form 1-(3-methoxyphenyl)piperazine.

    Acetamide Formation: The piperazine intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(1-(3-methoxyphenyl)piperazin-4-yl)acetamide.

    Thiazole Ring Introduction: Finally, the chloroacetamide derivative is reacted with 2-aminothiazole to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of 2-[4-(3-hydroxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide.

    Reduction: Formation of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. It has been shown to act as an antagonist of alpha1-adrenergic receptors . This interaction leads to the inhibition of receptor activity, which can result in various physiological effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar receptor affinity used to manage hypertension.

Uniqueness

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of a piperazine ring, methoxyphenyl group, and thiazole ring. This structure provides distinct pharmacological properties and potential therapeutic applications that differentiate it from other similar compounds .

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-14-4-2-3-13(11-14)20-8-6-19(7-9-20)12-15(21)18-16-17-5-10-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRJAGZNHUUCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328789
Record name 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879626-61-6
Record name 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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